L-771688

Catalog No.
S532269
CAS No.
200050-59-5
M.F
C28H33F2N5O5
M. Wt
557.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-771688

CAS Number

200050-59-5

Product Name

L-771688

IUPAC Name

methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate

Molecular Formula

C28H33F2N5O5

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)/t25-/m0/s1

InChI Key

FFXFCSQUTLDLAR-VWLOTQADSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

L 771,688, L 771688, L-771,688, L-771688, methyl 4-(3,4-difluorophenyl)-6-((methyloxy)methyl)-2-oxo-3-((((3-(4-2-pyridinyl)-1-piperidinyl)propyl)amino)carbonyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, SNAP 6383, SNAP-6383

Canonical SMILES

COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC

Isomeric SMILES

COCC1=C([C@@H](N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC

The exact mass of the compound Methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-(3-(4-(2-pyridyl)-1-piperidyl)propylcarbamoyl)-1,4-dihydropyrimidine-5-carboxylate is 557.245 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-771688 (also known as SNAP 6383) is a dihydropyrimidinone-derived α1A-adrenoceptor antagonist characterized by its picomolar binding affinity and strict subtype selectivity [1]. With a dissociation constant (Kd) of 43–90 pM and a Ki of 0.43 nM for the cloned human α1A receptor, it demonstrates greater than 500-fold selectivity over the closely related α1B and α1D isoforms. In procurement contexts, L-771688 is primarily sourced as a definitive pharmacological tool for isolating α1A-mediated smooth muscle contractility in urological models, or as a cold competitor and tritiation precursor for high-resolution receptor autoradiography [1].

Substituting L-771688 with generic α1-adrenoceptor antagonists like prazosin or tamsulosin fundamentally compromises the subtype resolution of experimental models [1]. While prazosin exhibits high affinity for α1A receptors, it is a non-selective pan-α1 antagonist that simultaneously blocks α1B and α1D receptors, confounding data in tissues like the bladder and vasculature where multiple subtypes co-exist [1]. Similarly, while tamsulosin is clinically utilized for urological applications, it retains significant cross-affinity for the α1D subtype. Procuring the highly selective L-771688 is therefore mandatory for researchers who need to definitively uncouple α1A-driven prostatic or urethral contractions from α1B/α1D-driven cardiovascular responses without off-target interference [1].

Receptor Subtype Selectivity Profile

L-771688 provides stricter isolation of the α1A-adrenoceptor compared to the benchmark pan-antagonist prazosin. While prazosin binds the α1A receptor with high affinity (Ki = 0.088 nM), it fails to discriminate between α1 subtypes. In contrast, L-771688 exhibits a Ki of 0.43 nM for α1A while maintaining a >500-fold selectivity window over both α1B and α1D isoforms [1]. This massive selectivity differential prevents the confounding vascular and CNS effects typically seen with non-selective agents.

Evidence Dimensionα1A vs α1B/α1D Selectivity Ratio
Target Compound Data>500-fold selectivity for α1A
Comparator Or BaselinePrazosin (Non-selective, ~1:1:1 ratio across subtypes)
Quantified Difference>500x improvement in subtype isolation
Conditions[3H]prazosin competitive binding assay in cloned human, rat, and dog receptors

Ensures that downstream functional readouts are exclusively driven by α1A receptors, preventing wasted resources on confounded multi-receptor data.

Ex Vivo Functional Tissue Antagonism

The functional tissue selectivity of L-771688 clearly differentiates it from generic alternatives. In isolated organ baths, L-771688 potently antagonized phenylephrine- and A-61603-induced contractions in the prostate and bladder neck with apparent Kb values of 0.02–0.28 nM [1]. Crucially, norepinephrine-induced contractions in the rat aorta (primarily mediated by α1D) were completely resistant to L-771688, whereas generic non-selective antagonists block both tissue responses indiscriminately [1].

Evidence DimensionInhibition of smooth muscle contraction (Kb)
Target Compound Data0.02–0.28 nM (Prostate/Bladder); No effect (Aorta)
Comparator Or BaselineNon-selective antagonists (Inhibits both urological and aortic tissues)
Quantified DifferenceAbsolute functional separation of urological vs. vascular contractility
ConditionsIsolated rat, dog, and human prostate/bladder neck vs. rat aorta organ baths

Provides a definitive pharmacological tool for screening urology-specific therapeutics without cardiovascular liabilities.

Solubility and Assay Processability

For reliable high-throughput screening and stock preparation, L-771688 demonstrates a solubility in dimethyl sulfoxide (DMSO) achieving concentrations ≥ 100 mg/mL (179.34 mM) . However, the compound's solubility is highly sensitive to moisture; the use of hygroscopic, moisture-exposed DMSO significantly degrades its solubility profile compared to strictly anhydrous DMSO . Procurement teams must ensure that anhydrous solvents are sourced concurrently to maintain assay reproducibility.

Evidence DimensionMaximum Stock Concentration
Target Compound Data≥ 100 mg/mL (179.34 mM) in anhydrous DMSO
Comparator Or BaselineMoisture-exposed DMSO (Reduced solubility/precipitation)
Quantified DifferenceMaintains >100 mg/mL solubility only under strictly anhydrous conditions
ConditionsStock solution preparation at room temperature

Dictates strict solvent procurement and handling protocols to prevent compound precipitation and false negatives in automated screening.

Radioligand Precursor and Binding Benchmark

L-771688 serves as a high-precision benchmark for radioligand binding assays due to its ultra-high affinity. Specific [3H]L-771688 binding to cloned human α1A-adrenoceptors is saturable and exhibits a Kd of 43–90 pM [1]. This picomolar affinity allows for much higher resolution mapping of α1A receptors in low-density tissues (e.g., urinary bladder) compared to standard[3H]prazosin, which suffers from higher background noise due to its non-selective binding profile[1].

Evidence DimensionReceptor Dissociation Constant (Kd)
Target Compound Data43–90 pM (L-771688)
Comparator Or Baseline[3H]Prazosin (Higher relative Kd and non-specific binding in mixed tissues)
Quantified DifferencePicomolar affinity with absolute α1A specificity
ConditionsSaturation binding assays in cloned human α1A-adrenoceptors and rat tissues

Makes the compound an indispensable procurement item for laboratories conducting precise receptor autoradiography or competitive binding screens.

High-Throughput Screening for Uroselective Therapeutics

L-771688 is a highly specific reference antagonist for validating novel α1A-targeted drugs for benign prostatic hyperplasia (BPH), as its >500-fold selectivity ensures assays are not confounded by α1B or α1D activity [1].

Ex Vivo Smooth Muscle Contractility Models

Due to its distinct tissue selectivity, L-771688 is structurally and pharmacologically tailored for organ bath studies designed to uncouple prostatic and urethral contraction from aortic and vascular responses [1].

Receptor Autoradiography and Radioligand Assays

Procuring cold L-771688 is essential for competitive displacement assays or as a precursor for generating [3H]L-771688, enabling the precise mapping of α1A distribution in complex tissues like the submaxillary gland and brain [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

557.24497549 Da

Monoisotopic Mass

557.24497549 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IW9MH6LGKH

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Antagonists

Wikipedia

Methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate

Dates

Last modified: 02-18-2024
1: Xu F, Huang D, Lin X, Wang Y. Highly enantioselective Biginelli reaction
2: Li N, Chen XH, Song J, Luo SW, Fan W, Gong LZ. Highly enantioselective
3: Winchell GA, Mistry GC, Kari PP, Marbury T, Miller JL, Simpson RC, Rodrigues
4: Chang RS, Chen TB, O'Malley SS, Pettibone DJ, DiSalvo J, Francis B, Bock MG,

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